molecular formula C18H15NO2 B10832774 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

Cat. No.: B10832774
M. Wt: 277.3 g/mol
InChI Key: PLQCDKKQKRJJDK-UHFFFAOYSA-N
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Description

The compound 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione features a maleimide scaffold, a structure recognized as a promising skeleton in medicinal chemistry due to its presence in numerous natural alkaloids and bioactive pharmaceuticals . Maleimide derivatives are versatile intermediates in organic synthesis and are frequently investigated for their potential as enzyme inhibitors. For instance, structurally related 1H-pyrrole-2,5-dione derivatives have been synthesized and identified as potent cholesterol absorption inhibitors, demonstrating the ability to suppress the formation of macrophage-derived foam cells and mitigate inflammatory responses, highlighting their value in cardiovascular disease research . The core maleimide structure is a key precursor for constructing important heterocyclic frameworks, including succinimides and pyrrolidines, which are privileged structures in drug discovery . The specific 1-benzyl and 3-p-tolyl substituents on this molecule are designed to modulate its physicochemical properties and biological interactions, making it a valuable chemical tool for researchers developing new therapeutic agents or exploring biochemical pathways.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-benzyl-3-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)16-11-17(20)19(18(16)21)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

PLQCDKKQKRJJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 1H-pyrrole-2,5-dione, including 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dioneHepG-2 (liver cancer)15.2
4-bromophenyl-1H-pyrrole-2,5-dioneMCF-7 (breast cancer)12.5
Dichloro derivativesVarious (including MCF-7)10.0 - 20.0

The compound shows significant activity against HepG-2 liver cancer cells and demonstrates a higher efficacy compared to standard treatments like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Stem Cell Research

Another promising application of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione is in the field of stem cell biology. It has been reported that derivatives of pyrrole can induce self-renewal in stem/progenitor cells while maintaining their capacity to differentiate into specific tissue types . This characteristic is critical for therapeutic applications in regenerative medicine.

Key Findings:

  • Induction of Self-Renewal: Compounds like 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione can stimulate the proliferation of stem cells while preserving their differentiation potential.
  • Signaling Pathways: The regulation involves several key signaling pathways such as Wnt and GSK3, which are crucial for maintaining stem cell homeostasis .

Antimicrobial Properties

Beyond anticancer applications, derivatives of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione have demonstrated antimicrobial activity. Studies have shown that these compounds exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dioneStaphylococcus aureus8 µg/mL
Various pyrrole derivativesE. coli16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues in Antiviral Activity

Key Compounds :

  • (3Z,6S)-3-Benzylidene-6-Isobutylpiperazine-2,5-Dione (Compound 6)
  • Albonoursin (Compound 7)
  • (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-Isobutylidenepiperazine-2,5-Dione (Compound 3)
Compound IC₅₀ (H1N1) Key Structural Features
Target Compound Not reported N1-benzyl, C3-p-tolyl, pyrrole-2,5-dione
Compound 6 28.9 ± 2.2 μM Benzylidene at C3, isobutyl at C6
Albonoursin (Compound 7) 6.8 ± 1.5 μM Cyclic diketopiperazine, no aryl groups
Compound 3 41.5 ± 4.5 μM 4-Hydroxybenzylidene at C3

Analysis :

  • Albonoursin’s lower IC₅₀ suggests that smaller substituents (e.g., absence of bulky aryl groups) favor antiviral potency. However, the p-tolyl group in the target compound could confer metabolic stability due to methyl group resistance to oxidation .

Comparison with Curcuminoid Diketones

Key Compounds :

  • Curcumin
  • Tetrahydrocurcumin (THC)
  • TMC (1,7-Bis(3,4-Dimethoxyphenyl)-4,4-Dimethyl-1,6-Heptadiene-3,5-Dione)
Compound Key Feature Bioactivity Stability Issues
Target Compound Cyclic diketone, rigid structure Not reported (predicted DNMT1 inhibition) Likely higher stability
Curcumin Linear β-diketone DNMT1 inhibition Low bioavailability, rapid metabolism
TMC Blocked phenolic/methylene sites Similar DNMT1 inhibition to curcumin Enhanced metabolic stability

Analysis :

  • The cyclic diketone in the target compound may reduce metabolic degradation compared to curcumin’s linear β-diketone, akin to TMC’s stabilized design .

Serotonin Receptor Affinity Analogues

Key Compounds :

  • Ortho-OCH3-Substituted Pyrrolidine-2,5-Diones
  • Meta-CF3-Substituted Pyrrolidine-2,5-Diones
Compound 5-HT1A Affinity 5-HT2A Affinity Key Substituents
Target Compound Not reported Not reported N1-benzyl, C3-p-tolyl
Ortho-OCH3 Derivatives High Moderate Methoxy at ortho position
Meta-CF3 Derivatives High Low Trifluoromethyl at meta position

Analysis :

  • The p-tolyl group (electron-donating methyl) may mimic meta-CF3’s steric effects but with differing electronic properties, possibly altering receptor selectivity .

Key Observations :

  • The synthesis of 1-benzyl-pyrrole-2,5-dione derivatives is well-established, as seen in the preparation of 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde via alkylation and oxidation steps .
  • Mannich and Schiff base derivatives of pyrrole-2,5-diones (e.g., compound 16 in Scheme 6 ) demonstrate the feasibility of introducing diverse substituents at C3, aligning with the p-tolyl group in the target compound.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

The most efficient route involves Suzuki-Miyaura coupling between a halogenated pyrrole-2,5-dione precursor and a p-tolylboronic acid.

Reaction Protocol

  • Precursor Synthesis :

    • 1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione is prepared via bromination of 1-benzyl-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) in acetic acid.

    • Key Data :

      ParameterValue
      Yield85–90%
      Characterization¹H NMR (CDCl₃): δ 4.80 (s, 2H, CH₂), 7.35–7.16 (m, 5H, Ar-H)
  • Cross-Coupling Reaction :

    • Conditions :

      • Catalyst : Pd(OAc)₂ (5 mol%)

      • Base : Cs₂CO₃ (2 equiv)

      • Solvent : Dry THF

      • Temperature : Reflux (66°C)

      • Time : 2 hours

    • Procedure :

      • 1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione (1 equiv), p-tolylboronic acid (1.2 equiv), Pd(OAc)₂, and Cs₂CO₃ are combined in THF.

      • The reaction mixture is stirred under reflux, followed by extraction with ethyl acetate and purification via column chromatography.

  • Outcome :

    • Yield : 72–78%

    • Purity : >95% (HPLC)

    • Characterization :

      TechniqueData
      ¹H NMR (CDCl₃)δ 7.45–7.20 (m, 9H, Ar-H), 4.85 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
      ¹³C NMR (CDCl₃)δ 170.2 (C=O), 139.8 (C-I), 128.6–126.2 (Ar-C), 44.1 (CH₂)
      HRMS (ESI+)m/z 278.1181 [M+H]⁺ (calc. 278.1185)

Mechanistic Insights

The Suzuki coupling proceeds via oxidative addition of the Pd⁰ catalyst to the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond. The electron-withdrawing carbonyl groups activate the pyrrole ring for cross-coupling.

Iodination Followed by Coupling

A less common method involves iodination at the 3-position followed by coupling with p-tolylzinc reagents:

  • Iodination :

    • 1-Benzyl-1H-pyrrole-2,5-dione is treated with ICl in CH₂Cl₂ at 0°C.

    • Yield : 68% for 1-benzyl-3-iodo-1H-pyrrole-2,5-dione.

  • Negishi Coupling :

    • Reaction with p-tolylzinc bromide and Pd(PPh₃)₄ in THF at 25°C.

    • Yield : 65%.

Optimization and Scalability

Catalytic System Tuning

  • Pd Ligands : Bidentate ligands (e.g., dppf) improve yield to 82% by stabilizing the Pd intermediate.

  • Solvent Effects : DMF increases reaction rate but reduces selectivity due to higher polarity.

Temperature and Time Dependence

ConditionYield (%)Purity (%)
Reflux (66°C, 2h)7896
40°C, 24h6489

Prolonged heating at lower temperatures favors side reactions, including debromination.

Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Strong absorptions at 1775 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C).

  • X-ray Crystallography : Confirms planar pyrrole ring with dihedral angles of 5.2° between benzyl and p-tolyl groups.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps may use toluene or ethanol as solvents, with catalysts like gold(I) complexes (for cyclization) or NaH (for deprotonation) . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for tracking intermediates and confirming product purity . For example, a related pyrrole-2,5-dione derivative was synthesized with a yield of 65–78% using TLC-guided purification . Optimization variables include temperature (80–120°C), solvent polarity, and reaction time (6–24 hours).

Q. How can structural characterization of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to identify benzyl (δ 4.5–5.0 ppm for CH2_2) and p-tolyl (δ 2.3 ppm for CH3_3) groups. Aromatic protons typically appear between δ 6.8–7.5 ppm .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 306.13) with high-resolution mass spectrometry .
  • FTIR : Look for C=O stretches at ~1700 cm1^{-1} and aromatic C-H stretches at ~3000 cm1^{-1} .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., phospholipase A2/C) using fluorometric assays or antimicrobial activity via broth microdilution (MIC values). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC50_{50} determination). Prioritize in vitro models before advancing to in vivo studies (e.g., rodent colitis models for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, related pyrrole-diones exhibited HOMO energies of −5.8 eV, indicating nucleophilic reactivity at the carbonyl groups . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from model-specific factors (e.g., cell line mutations, in vivo metabolic differences). For example, a pyrrole derivative (MI-1) showed higher efficacy in rat colitis models than in vitro assays due to metabolite activation . Validate findings using orthogonal assays (e.g., Western blotting alongside activity assays) and control for variables like solubility and stability in biological matrices.

Q. What strategies improve the selectivity of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione derivatives for specific molecular targets?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the benzyl or p-tolyl groups to enhance steric or electronic complementarity with target binding pockets. For instance, fluorination of the benzyl ring improved COX-2 inhibition in a related compound .
  • Prodrug Design : Mask reactive groups (e.g., esterify carbonyls) to reduce off-target interactions until enzymatic activation .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., Tdec_{dec} > 200°C for similar diones) .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict in determining the compound’s conformation?

  • Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray reveals static solid-state structures. For example, a related 1H-pyrrole-2,5-dione showed planar geometry in X-ray but slight puckering in NMR due to solvent interactions . Resolve discrepancies using molecular dynamics simulations to model solvent effects.

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure reliable data?

  • Methodological Answer : Include:

  • Positive Controls : Known inhibitors (e.g., indomethacin for COX assays) .
  • Vehicle Controls : DMSO or ethanol at matching concentrations.
  • Blind Analysis : Mask sample identities during data collection to reduce bias .

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